![molecular formula C14H10BrN3O3 B11697798 3-bromo-N'-[(E)-(3-nitrophenyl)methylidene]benzohydrazide CAS No. 302909-48-4](/img/structure/B11697798.png)

3-bromo-N'-[(E)-(3-nitrophenyl)methylidene]benzohydrazide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

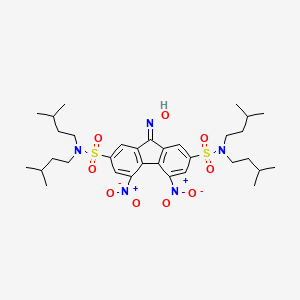

La 3-bromo-N'-[(E)-(3-nitrophényl)méthylidène]benzohydrazide est un composé organique appartenant à la classe des hydrazides. Elle se caractérise par la présence d'un atome de brome en position 3 du cycle benzénique et d'un groupe nitrophényle lié à la partie hydrazide.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de la 3-bromo-N'-[(E)-(3-nitrophényl)méthylidène]benzohydrazide implique généralement une réaction de condensation entre la 3-bromobenzohydrazide et la 3-nitrobenzaldéhyde. La réaction est généralement réalisée dans un solvant approprié tel que l'éthanol ou le méthanol sous reflux. Le mélange réactionnel est chauffé pendant plusieurs heures pour assurer une condensation complète, puis le produit est isolé par filtration et recristallisation.

Méthodes de production industrielle

Bien que les méthodes de production industrielle spécifiques pour la 3-bromo-N'-[(E)-(3-nitrophényl)méthylidène]benzohydrazide ne soient pas bien documentées, l'approche générale impliquerait une mise à l'échelle de la synthèse en laboratoire. Cela comprendrait l'optimisation des conditions de réaction, telles que la température, le solvant et le temps de réaction, afin de maximiser le rendement et la pureté. La production industrielle peut également impliquer l'utilisation de réacteurs à écoulement continu pour améliorer l'efficacité et la capacité.

Analyse Des Réactions Chimiques

Types de réactions

La 3-bromo-N'-[(E)-(3-nitrophényl)méthylidène]benzohydrazide peut subir diverses réactions chimiques, notamment :

Réduction : Le groupe nitro peut être réduit en groupe amine à l'aide d'agents réducteurs tels que l'hydrogène gazeux en présence d'un catalyseur (par exemple, palladium sur carbone) ou en utilisant des réducteurs chimiques comme le chlorure d'étain(II).

Substitution : L'atome de brome peut être substitué par d'autres nucléophiles, tels que les amines ou les thiols, dans des conditions appropriées.

Oxydation : La partie hydrazide peut être oxydée pour former des azides correspondants ou d'autres dérivés oxydés.

Réactifs et conditions courants

Réduction : Hydrogène gazeux avec palladium sur carbone, chlorure d'étain(II) dans l'acide chlorhydrique.

Substitution : Nucléophiles tels que les amines ou les thiols en présence d'une base.

Oxydation : Agents oxydants tels que l'hypochlorite de sodium ou le peroxyde d'hydrogène.

Principaux produits formés

Réduction : 3-bromo-N'-[(E)-(3-aminophényl)méthylidène]benzohydrazide.

Substitution : Divers dérivés substitués en fonction du nucléophile utilisé.

Oxydation : Azides correspondants ou autres produits oxydés.

Applications de la recherche scientifique

La 3-bromo-N'-[(E)-(3-nitrophényl)méthylidène]benzohydrazide a plusieurs applications de recherche scientifique :

Chimie médicinale : Elle est étudiée pour son potentiel en tant que pharmacophore dans le développement de nouveaux médicaments, en particulier ceux ciblant les infections bactériennes ou le cancer.

Science des matériaux : Le composé peut être utilisé comme élément constitutif pour la synthèse de nouveaux matériaux ayant des propriétés électroniques ou optiques spécifiques.

Études biologiques : Il est utilisé dans des études pour comprendre son interaction avec les macromolécules biologiques, telles que les protéines et les acides nucléiques.

Applications industrielles : Utilisation potentielle dans le développement d'agrochimiques ou comme intermédiaires dans la synthèse de colorants et de pigments.

Mécanisme d'action

Le mécanisme d'action de la 3-bromo-N'-[(E)-(3-nitrophényl)méthylidène]benzohydrazide dépend de son application spécifique. En chimie médicinale, elle peut agir en inhibant des enzymes spécifiques ou en interagissant avec des cibles cellulaires telles que l'ADN ou les protéines. Le groupe nitro peut subir une bioréduction pour former des intermédiaires réactifs qui peuvent interagir avec des composants cellulaires, conduisant à des effets cytotoxiques. L'atome de brome et la partie hydrazide peuvent également contribuer à son affinité de liaison et à sa spécificité envers les cibles moléculaires.

Applications De Recherche Scientifique

3-bromo-N’-[(E)-(3-nitrophenyl)methylidene]benzohydrazide has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting bacterial infections or cancer.

Materials Science: The compound can be used as a building block for the synthesis of novel materials with specific electronic or optical properties.

Biological Studies: It is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.

Industrial Applications: Potential use in the development of agrochemicals or as intermediates in the synthesis of dyes and pigments.

Mécanisme D'action

The mechanism of action of 3-bromo-N’-[(E)-(3-nitrophenyl)methylidene]benzohydrazide depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with cellular targets such as DNA or proteins. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The bromine atom and hydrazide moiety may also contribute to its binding affinity and specificity towards molecular targets.

Comparaison Avec Des Composés Similaires

Composés similaires

- 3-bromo-N'-[(E)-(4-chloro-3-nitrophényl)méthylidène]benzohydrazide

- 3-bromo-N'-[(E)-(3,5-dibromo-2,4-dihydroxyphényl)méthylidène]benzohydrazide

- 4-bromo-N'-[(1E)-(3,5-dibromo-2,4-dihydroxyphényl)méthylidène]benzohydrazide

Unicité

La 3-bromo-N'-[(E)-(3-nitrophényl)méthylidène]benzohydrazide est unique en raison de la position spécifique des groupes brome et nitro, qui peuvent influencer sa réactivité et son interaction avec les cibles biologiques. La présence des deux groupes électroattracteurs (brome et nitro) peut renforcer son caractère électrophile, ce qui en fait un intermédiaire précieux en synthèse organique et un candidat potentiel pour le développement de médicaments.

Propriétés

Numéro CAS |

302909-48-4 |

|---|---|

Formule moléculaire |

C14H10BrN3O3 |

Poids moléculaire |

348.15 g/mol |

Nom IUPAC |

3-bromo-N-[(E)-(3-nitrophenyl)methylideneamino]benzamide |

InChI |

InChI=1S/C14H10BrN3O3/c15-12-5-2-4-11(8-12)14(19)17-16-9-10-3-1-6-13(7-10)18(20)21/h1-9H,(H,17,19)/b16-9+ |

Clé InChI |

OLBRTZVQFQYMFN-CXUHLZMHSA-N |

SMILES isomérique |

C1=CC(=CC(=C1)[N+](=O)[O-])/C=N/NC(=O)C2=CC(=CC=C2)Br |

SMILES canonique |

C1=CC(=CC(=C1)[N+](=O)[O-])C=NNC(=O)C2=CC(=CC=C2)Br |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4Z)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-4-(2-phenylhydrazinylidene)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11697720.png)

![(4E)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-{2-[2-(morpholin-4-ylcarbonyl)phenyl]hydrazinylidene}-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11697721.png)

![N-{(1Z)-1-[4-(dimethylamino)phenyl]-3-[(2E)-2-(2-hydroxybenzylidene)hydrazinyl]-3-oxoprop-1-en-2-yl}benzamide](/img/structure/B11697726.png)

![[2-(Benzenesulfinyl)ethyl]dimethylamine](/img/structure/B11697750.png)

![(3E)-3-{[5-(4-bromophenyl)furan-2-yl]methylidene}-1-{4-[(4-nitrophenyl)sulfanyl]phenyl}-5-phenyl-1,3-dihydro-2H-pyrrol-2-one](/img/structure/B11697756.png)

![N'-[(E)-[3-(Benzyloxy)phenyl]methylidene]-3-(4-methylphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11697758.png)

![2-bromo-5-nitro-N-[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B11697763.png)

![(4Z)-1-(3-chloro-4-methylphenyl)-4-[(3,4,5-trimethoxyphenyl)methylidene]pyrazolidine-3,5-dione](/img/structure/B11697770.png)

![(4Z)-4-[2-(2-hydroxyphenyl)hydrazinylidene]-5-methyl-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11697773.png)

![2-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-methylbutanoic acid](/img/structure/B11697779.png)

![5,7-dimethyl-N'-{(1E,2Z)-2-methyl-3-[4-(propan-2-yl)phenyl]prop-2-en-1-ylidene}[1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide](/img/structure/B11697790.png)

![N'-[(E)-(2,6-Dichlorophenyl)methylidene]-3-(2-methoxy-1-naphthyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11697793.png)